2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid
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Overview
Description
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 2-hydroxyphenylacetic acid with thiazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is usually carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid
- 2-(2-Hydroxyphenyl)ethylamine
- 4-Thiazolidinecarboxylic acid
Uniqueness
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is unique due to the presence of both a hydroxyphenyl group and a thiazolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
103182-83-8 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c14-10-4-2-1-3-8(10)5-6-11-13-9(7-17-11)12(15)16/h1-4,9,11,13-14H,5-7H2,(H,15,16) |
InChI Key |
ARLUWJUHWBBIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)CCC2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
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